
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- is an organic compound with a unique structure that includes a heptadienone backbone with a methyl group and a trimethylsilyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- typically involves the use of organosilicon reagents. One common method is the hydrosilylation of 1,5-heptadien-4-one with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- involves its reactivity with various reagents and catalysts. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can also participate in cycloaddition reactions, forming new carbon-carbon bonds and complex ring structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Heptadien-4-one, 3,3,6-trimethyl-: This compound has a similar heptadienone backbone but with different substituents.
(E)-6-Methyl-3,5-heptadien-2-one: Another compound with a similar structure but lacking the trimethylsilyl group.
Uniqueness
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and research applications .
Eigenschaften
CAS-Nummer |
144500-87-8 |
|---|---|
Molekularformel |
C11H20OSi |
Molekulargewicht |
196.36 g/mol |
IUPAC-Name |
6-methyl-2-trimethylsilylhepta-1,5-dien-4-one |
InChI |
InChI=1S/C11H20OSi/c1-9(2)7-11(12)8-10(3)13(4,5)6/h7H,3,8H2,1-2,4-6H3 |
InChI-Schlüssel |
LLHDDRMVQQIOQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)CC(=C)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


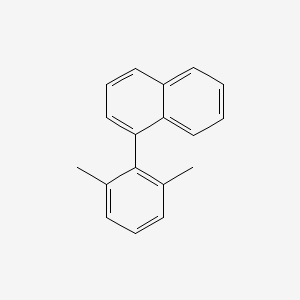
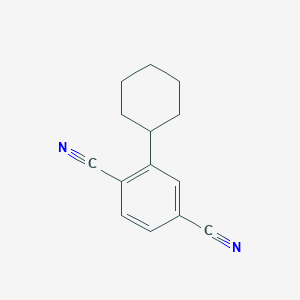
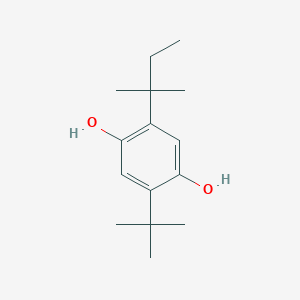
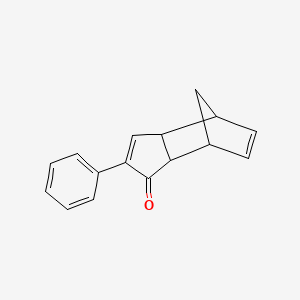
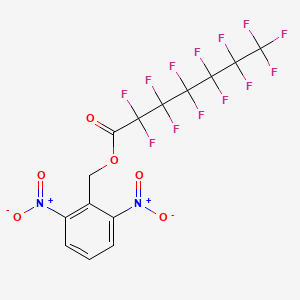
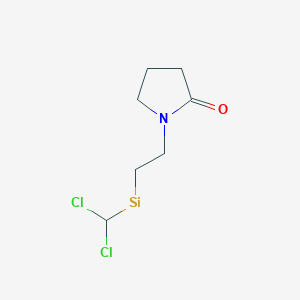
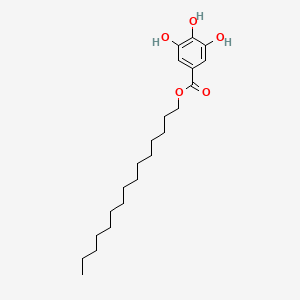
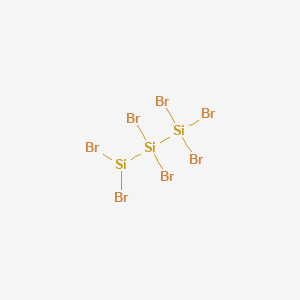
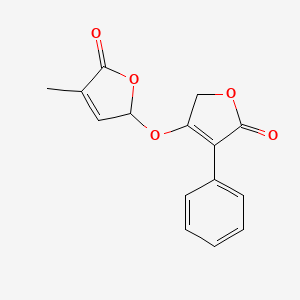
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
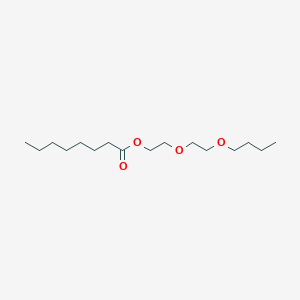
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
